6-(Pyridin-4-yl)morpholin-3-one
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Overview
Description
6-(Pyridin-4-yl)morpholin-3-one is a heterocyclic organic compound that features a morpholine ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)morpholin-3-one typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyridine reacts with morpholine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
6-(Pyridin-4-yl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)morpholin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of bacterial replication .
Comparison with Similar Compounds
Similar Compounds
6-Morpholinopyridin-3-ylboronic acid: Similar structure but contains a boronic acid group.
3-Morpholin-4-yl-1-phenyl-3-(pyridin-2-yl)propan-1-one: Contains a phenyl group and is used in different applications
Uniqueness
6-(Pyridin-4-yl)morpholin-3-one is unique due to its specific combination of the morpholine and pyridine rings, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-pyridin-4-ylmorpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-9-6-13-8(5-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWVFVISRZXYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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